1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine
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Overview
Description
1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a phthalazine core substituted with a hydrazinyl group and a methoxybenzylidene moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with 4-methylphthalic anhydride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where it disrupts essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxybenzylidene)hydrazinyl)-4-methylthiazole: Similar structure but with a thiazole ring instead of a phthalazine ring.
4-(4-Methoxybenzylidene)hydrazinyl)-2-methylquinoline: Contains a quinoline ring instead of a phthalazine ring.
Uniqueness
1-(2-(4-Methoxybenzylidene)hydrazinyl)-4-methylphthalazine is unique due to its specific substitution pattern and the presence of both a phthalazine core and a methoxybenzylidene moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
121307-78-6 |
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Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methylphthalazin-1-amine |
InChI |
InChI=1S/C17H16N4O/c1-12-15-5-3-4-6-16(15)17(21-19-12)20-18-11-13-7-9-14(22-2)10-8-13/h3-11H,1-2H3,(H,20,21)/b18-11+ |
InChI Key |
KANHDHPQUFIQLV-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=NN=C(C2=CC=CC=C12)N/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NN=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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